![molecular formula C26H26N4O2 B5554407 2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)
2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline and pyrroloquinoline derivatives are of significant interest in organic chemistry and medicinal research due to their diverse biological activities and applications in drug design. These compounds are known for their antimicrobial, antitumor, and anti-inflammatory properties, among others.
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functionalization steps. For example, the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was achieved through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in ethanol, highlighting a typical synthetic route for such compounds (Afzal et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry. Crystallographic analysis plays a crucial role in determining the conformation and configuration of these molecules. For instance, crystal structures of certain quinoline derivatives reveal important interactions such as π-π stacking and hydrogen bonding, which can influence their chemical behavior and biological activity (de Souza et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Activity
Quinoline derivatives have demonstrated significant antimicrobial properties. For example, Geies et al. (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives, including carbohydrazide compounds, and assessed their antibacterial and antifungal activities, revealing some compounds with notable efficacy (Geies, Bakhite, & El-kashef, 1998). Similarly, Bello et al. (2017) explored the antimicrobial potential of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, identifying compounds with promising antimicrobial activity (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017).
Chemosensor Development
Quinoline carbohydrazides have been utilized in the development of chemosensors. Yang et al. (2015) reported the creation of a dual-functional chemosensor based on a quinoline-hydrazide derivative for the spectrophotometric sensing of Cu2+ and fluorogenic sensing of Al3+, showcasing the compound's selectivity and sensitivity (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).
Propriétés
IUPAC Name |
2-(3-butoxyphenyl)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-3-4-15-32-21-11-7-9-19(16-21)25-17-23(22-12-5-6-13-24(22)28-25)26(31)29-27-18-20-10-8-14-30(20)2/h5-14,16-18H,3-4,15H2,1-2H3,(H,29,31)/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYULGCCOUDDJS-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butoxyphenyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)
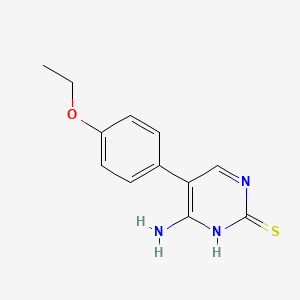
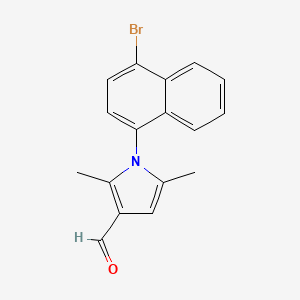
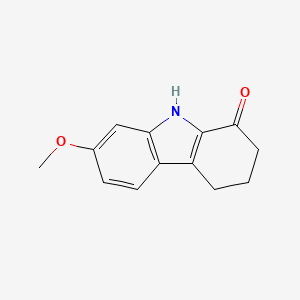
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)
![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)
![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)
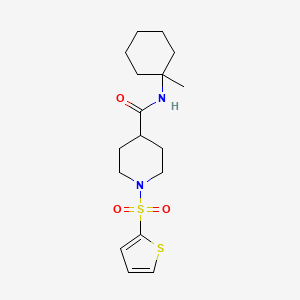
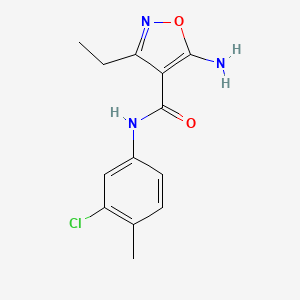
![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)